molecular formula C16H19N5O2S B2974141 2-{4-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,3-benzoxazole CAS No. 2415568-80-6

2-{4-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,3-benzoxazole

Cat. No.: B2974141
CAS No.: 2415568-80-6
M. Wt: 345.42
InChI Key: XRTMSMXEGKUCHC-UHFFFAOYSA-N
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Description

2-{4-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,3-benzoxazole is a synthetic chemical compound designed for research applications. Its structure incorporates two privileged scaffolds in medicinal chemistry: a 1,3,4-thiadiazole and a piperazine ring, linked to a benzoxazole moiety. The 1,3,4-thiadiazole nucleus is well-documented for its broad spectrum of pharmacological activities and is a common feature in numerous biologically active compounds and approved drugs . This heterocycle system is known for its thermal and chemical resistance, which contributes to the metabolic stability of potential lead compounds . The piperazine ring is a highly prevalent nitrogen-containing heterocycle in pharmaceutical agents, contributing to favorable pharmacokinetic properties and molecular interactions with biological targets . This combination of structural features makes this compound a valuable chemical tool for high-throughput screening and drug discovery research . Compounds featuring piperazine-linked heterocycles have demonstrated significant promise in anticancer research, with some derivatives exhibiting potent cytotoxicity against various human cancer cell lines, including hepatoblastoma (HepG2), colorectal carcinoma (HCT 116), and breast cancer (MCF-7) . The presence of the 1,3,4-thiadiazole ring further suggests potential for researchers to explore its utility as a bioisostere for ester and amide functional groups, a strategy often employed to enhance the metabolic stability and selectivity of drug candidates . Researchers are investigating such complex heterocyclic systems to develop novel therapeutic agents targeting a range of diseases, and this compound serves as a key intermediate or reference standard in these endeavors. This product is intended for research purposes only. It is strictly not for diagnostic or therapeutic use in humans or animals, and it must be handled by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

2-[4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2S/c1-22-11-6-14-18-16(24-19-14)21-9-7-20(8-10-21)15-17-12-4-2-3-5-13(12)23-15/h2-5H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTMSMXEGKUCHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NSC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,3-benzoxazole typically involves multiple steps. One common approach is to start with the preparation of the benzoxazole core, followed by the introduction of the piperazine ring, and finally, the thiadiazole moiety is attached. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

2-{4-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and pressure.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-{4-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,3-benzoxazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, with specific properties.

Mechanism of Action

The mechanism of action of 2-{4-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The target compound belongs to a broader class of piperazine-linked heterocycles. Key structural analogs include:

2-{4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,3-benzothiazole
  • Structural Difference : The benzoxazole ring in the target compound is replaced with a benzothiazole (sulfur instead of oxygen in the aromatic system).
  • Molecular Formula : C₁₅H₁₇N₅OS₂ (MW: 347.5) .
2-{4-[3-(Propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,3-benzoxazole
  • Structural Difference : The 2-methoxyethyl substituent on the thiadiazole is replaced with an isopropyl group.
  • Molecular Formula : C₁₆H₁₄ClFN₄O (MW: 329.4) .
  • Impact : The bulkier isopropyl group may reduce solubility in aqueous media but improve lipid membrane permeability.
4-(Difluoromethyl)-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine
  • Structural Difference : The benzoxazole is replaced with a pyrimidine ring bearing difluoromethyl and methylsulfanyl groups.
  • Molecular Formula : C₁₄H₁₈F₂N₆OS₂ (MW: 388.5) .
  • Impact : The pyrimidine core and fluorinated substituents could enhance metabolic stability and binding specificity for nucleotide-binding sites.

Key Physicochemical Properties

Compound Molecular Weight Aromatic System Thiadiazole Substituent Key Properties (Inferred)
Target Compound ~346.4* Benzoxazole (O, N) 2-Methoxyethyl Moderate solubility, polar surface area
Benzothiazole Analog 347.5 Benzothiazole (S, N) Methoxymethyl Higher lipophilicity, enhanced π-π stacking
Isopropyl Analog 329.4 Benzoxazole (O, N) Propan-2-yl Reduced solubility, increased logP
Pyrimidine Derivative 388.5 Pyrimidine Methoxymethyl Higher metabolic stability, fluorophilicity

*Estimated based on molecular formula (C₁₆H₁₈N₅O₂S₂).

Biological Activity

The compound 2-{4-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,3-benzoxazole is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H24N4O3SC_{15}H_{24}N_{4}O_{3}S, and it has a molecular weight of approximately 340.4 g/mol. Its IUPAC name is [4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl]-1,3-benzoxazole . The compound features a thiadiazole ring, which is known for its diverse biological activities, and a benzoxazole moiety that may enhance its pharmacological properties.

Synthesis Methods

The synthesis of this compound typically involves multiple steps:

  • Preparation of the Thiadiazole Ring : This can be achieved by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives.
  • Formation of the Piperazine and Benzoxazole Moieties : These components are integrated through standard organic synthesis techniques involving coupling reactions.
  • Final Purification : The product is purified using chromatographic methods to ensure high yield and purity .

Antimicrobial Properties

The thiadiazole ring in the compound has been associated with various antimicrobial activities. Research indicates that derivatives containing the 1,3,4-thiadiazole structure exhibit significant antibacterial and antifungal properties. For instance:

  • Compounds with similar structures have shown inhibition against Gram-positive bacteria and fungi like Candida albicans and Aspergillus niger .
  • The presence of halogen substituents on the phenyl ring tends to enhance antibacterial activity .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of 1,3,4-thiadiazole derivatives. For example:

  • A series of thiadiazole derivatives demonstrated cytotoxic effects against various cancer cell lines such as HCT116 (human colon cancer) and MCF-7 (breast cancer), with GI50 values ranging from 0.74 to 10 μg/mL .
  • Mechanistic studies revealed that these compounds induce apoptosis in cancer cells without causing cell cycle arrest .

Study on Antimicrobial Efficacy

In a study focusing on the antimicrobial efficacy of thiadiazole derivatives:

  • Compounds were tested against a panel of bacterial strains and exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 32–42 μg/mL compared to standard antibiotics .

Evaluation of Anticancer Properties

Another investigation assessed the anticancer potential:

  • The compound was evaluated in vitro against human lung cancer cell lines (H460) showing an IC50 value of 8 μM, indicating substantial growth inhibition .
  • FACS analysis confirmed that the compound induced apoptosis through mitochondrial pathways.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

  • The thiadiazole moiety may inhibit specific enzymes or receptors involved in microbial growth or cancer cell proliferation.
  • The piperazine and benzoxazole components likely enhance binding affinity to these targets, leading to increased biological effects .

Q & A

Q. How to scale up synthesis without compromising purity?

  • Methodological Answer :
  • Flow chemistry : Use continuous flow reactors for exothermic steps (e.g., cyclization) to improve heat dissipation .
  • Quality control : Implement in-line FTIR for real-time monitoring of intermediate formation .

Integration of Data

Q. How to reconcile computational predictions with experimental bioactivity?

  • Methodological Answer :
  • False positives : Validate docking hits with SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) .
  • Off-target effects : Perform kinome-wide profiling (e.g., DiscoverX) to identify unintended interactions .

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